2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide
Overview
Description
2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide (CPED) is a bromide salt of 2-(1-cyclopentyl-piperidin-2-yl)-ethylamine (CPEA). It is a synthetic compound that has been studied for its potential applications in scientific research. CPED has been used in a variety of laboratory experiments, including biochemical and physiological studies, due to its unique properties.
Scientific Research Applications
Novel Cytotoxic and Anticancer Agents
A study by Dimmock et al. (1998) focused on the synthesis of a novel class of compounds with significant cytotoxicity toward murine and human tumor cells. The research revealed that certain piperidine compounds, similar in functional groups to the compound of interest, displayed promising in vivo activity against colon cancers, indicating their potential as new classes of cytotoxic agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, De Clercq, 1998).
Metal Complexes for Corrosion Inhibition
Das et al. (2017) explored the corrosion inhibition properties of Cd(II) Schiff base complexes, where ligands similar to the compound were used. These complexes showed significant potential in protecting mild steel surfaces against corrosion, indicating a novel application in materials science and engineering (Das, Biswas, Kundu, Mobin, Udayabhanu, Mukhopadhyay, 2017).
Sigma Receptor Ligands and Cognitive Dysfunction
Ogawa et al. (1994) investigated the effects of NE-100, a compound related to the one of interest, on cognitive dysfunction induced by phencyclidine in rats. The study found that sigma receptor ligands, including NE-100, significantly improved cognitive function, suggesting potential therapeutic applications in neuropsychiatric disorders (Ogawa, Okuyama, Araki, Otomo, 1994).
Neuropeptide Y Receptor Antagonists
Bonaventure et al. (2004) characterized a small molecule antagonist of the neuropeptide Y Y2 receptor, which included structural elements similar to the compound . This research highlighted the compound's selectivity and potential role in investigating the central and peripheral Y2 receptors' involvement in various physiological processes (Bonaventure, Nepomuceno, Mazur, Lord, Rudolph, Jablonowski, Carruthers, Lovenberg, 2004).
Glycosidase Inhibitors
Baumann et al. (2008) reported the synthesis of polyhydroxylated indolizidines, aiming to explore their potential as glycosidase inhibitors. The study's approach to forming the piperidine ring and subsequent evaluation against various glycosidases underscored the importance of such structures in developing new therapeutic agents (Baumann, Bennis, Ripoche, Théry, Troin, 2008).
properties
IUPAC Name |
2-(1-cyclopentylpiperidin-2-yl)ethanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2BrH/c13-9-8-12-7-3-4-10-14(12)11-5-1-2-6-11;;/h11-12H,1-10,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBXAGMCXHNFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCCC2CCN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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